molecular formula C42H70O14 B12321004 11-Oxomogroside I

11-Oxomogroside I

Cat. No.: B12321004
M. Wt: 799.0 g/mol
InChI Key: TUFDSEMWRYIOBO-UHFFFAOYSA-N
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Description

11-Oxomogroside I is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the mogroside family, which are triterpene glycosides known for their intense sweetness and various health benefits. This compound is particularly noted for its antioxidant, anti-inflammatory, and blood glucose modulation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside I involves the extraction of mogrosides from monk fruit, followed by chemical or enzymatic modifications. The extraction process typically uses solvents such as ethanol or carbon dioxide. The extracted mogrosides are then subjected to biotransformation processes, which may include chemical conversion or enzymatic conversion to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale extraction techniques using ethanol or supercritical carbon dioxide. The extracted mogrosides are then purified and converted into this compound through controlled biotransformation processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

11-Oxomogroside I has a wide range of scientific research applications:

    Chemistry: It is used as a natural sweetener and a precursor for synthesizing other mogroside derivatives.

    Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for studying cellular processes and oxidative stress.

    Medicine: this compound is investigated for its potential therapeutic effects in managing diabetes, obesity, and inflammatory diseases.

    Industry: It is utilized in the food and beverage industry as a natural sweetener and flavor enhancer

Mechanism of Action

The mechanism of action of 11-Oxomogroside I involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Mogroside V: Another mogroside with intense sweetness and similar health benefits.

    Stevioside: A diterpene glycoside from Stevia rebaudiana, known for its sweetness and health-promoting properties.

    Rebaudioside A: Another sweet compound from Stevia rebaudiana with similar applications.

Uniqueness of 11-Oxomogroside I: this compound is unique due to its specific structural features, such as the presence of an 11-keto group, which imparts distinct biological activities. Unlike other mogrosides, this compound exhibits a combination of antioxidant, anti-inflammatory, and blood glucose modulation effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C42H70O14

Molecular Weight

799.0 g/mol

IUPAC Name

17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3

InChI Key

TUFDSEMWRYIOBO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C

Origin of Product

United States

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